molecular formula C17H19BrN2O3S B7718298 2-[benzyl-(4-bromophenyl)sulfonylamino]-N-ethylacetamide

2-[benzyl-(4-bromophenyl)sulfonylamino]-N-ethylacetamide

Cat. No.: B7718298
M. Wt: 411.3 g/mol
InChI Key: YGHPZEJNOFWSID-UHFFFAOYSA-N
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Description

2-[benzyl-(4-bromophenyl)sulfonylamino]-N-ethylacetamide is an organic compound that features a sulfonamide functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[benzyl-(4-bromophenyl)sulfonylamino]-N-ethylacetamide typically involves a multi-step process. One common method includes the following steps:

    Formation of the sulfonamide intermediate: This involves the reaction of 4-bromobenzenesulfonyl chloride with benzylamine in the presence of a base such as triethylamine.

    Acylation: The resulting sulfonamide is then reacted with ethyl chloroacetate under basic conditions to form the final product.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and reaction time, would be crucial to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-[benzyl-(4-bromophenyl)sulfonylamino]-N-ethylacetamide can undergo various chemical reactions, including:

    Nucleophilic substitution: The bromine atom can be replaced by other nucleophiles.

    Oxidation and reduction: The sulfonamide group can be oxidized or reduced under specific conditions.

    Hydrolysis: The compound can be hydrolyzed to yield the corresponding sulfonic acid and amine.

Common Reagents and Conditions

    Nucleophilic substitution: Reagents such as sodium azide or potassium cyanide can be used.

    Oxidation: Reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reagents such as lithium aluminum hydride.

    Hydrolysis: Acidic or basic conditions can be employed.

Major Products

    Nucleophilic substitution: Products depend on the nucleophile used.

    Oxidation: Sulfonic acids.

    Reduction: Amines.

    Hydrolysis: Sulfonic acids and amines.

Scientific Research Applications

2-[benzyl-(4-bromophenyl)sulfonylamino]-N-ethylacetamide has several applications in scientific research:

    Medicinal Chemistry: It can be used as a building block for the synthesis of potential therapeutic agents.

    Materials Science: The compound can be used in the development of new materials with specific properties.

    Biological Studies: It can be used to study the effects of sulfonamide-containing compounds on biological systems.

Mechanism of Action

The mechanism of action of 2-[benzyl-(4-bromophenyl)sulfonylamino]-N-ethylacetamide involves its interaction with specific molecular targets. The sulfonamide group can interact with enzymes or receptors, potentially inhibiting their activity. The exact pathways and targets would depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • 4-bromobenzenesulfonamide
  • N-benzyl-4-bromobenzenesulfonamide
  • N-ethyl-4-bromobenzenesulfonamide

Uniqueness

2-[benzyl-(4-bromophenyl)sulfonylamino]-N-ethylacetamide is unique due to its specific combination of functional groups, which can confer distinct chemical and biological properties. The presence of both the benzyl and ethyl groups, along with the sulfonamide and bromophenyl moieties, makes it a versatile compound for various applications.

Properties

IUPAC Name

2-[benzyl-(4-bromophenyl)sulfonylamino]-N-ethylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19BrN2O3S/c1-2-19-17(21)13-20(12-14-6-4-3-5-7-14)24(22,23)16-10-8-15(18)9-11-16/h3-11H,2,12-13H2,1H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YGHPZEJNOFWSID-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC(=O)CN(CC1=CC=CC=C1)S(=O)(=O)C2=CC=C(C=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19BrN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

411.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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